4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one
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Overview
Description
4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a nitro group at the 5-position and a butenone side chain, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 1,2-dimethylindole to introduce the nitro group at the 5-position. This is followed by a Friedel-Crafts acylation reaction to attach the butenone side chain. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the acylation step .
Chemical Reactions Analysis
4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-donating effect of the nitrogen atom.
Addition: The butenone side chain can undergo Michael addition reactions with nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.
Medicine: Research has explored its potential as an anticancer agent, given the biological activity of indole derivatives.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one involves its interaction with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: Lacks the nitro group, resulting in different reactivity and biological activity.
Indole-3-acetic acid: A natural plant hormone with different functional groups and biological roles.
5-Nitroindole: Similar nitro group but lacks the butenone side chain, affecting its chemical properties and applications.
4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
(E)-4-(1,2-dimethyl-5-nitroindol-3-yl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)4-6-12-10(2)15(3)14-7-5-11(16(18)19)8-13(12)14/h4-8H,1-3H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVIGEBFCJZSCX-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])/C=C/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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